molecular formula C10H17ClO B14259293 2-Butyl-2-chlorocyclohexanone CAS No. 349551-47-9

2-Butyl-2-chlorocyclohexanone

Cat. No.: B14259293
CAS No.: 349551-47-9
M. Wt: 188.69 g/mol
InChI Key: RMQCTWSCTDFANX-UHFFFAOYSA-N
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Description

2-Butyl-2-chlorocyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a butyl group and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-2-chlorocyclohexanone can be synthesized through the chlorination of 2-butylcyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a solvent such as glacial acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-chlorocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-2-chlorocyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-butyl-2-chlorocyclohexanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Butyl-2-chlorocyclohexanone can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

349551-47-9

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-butyl-2-chlorocyclohexan-1-one

InChI

InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3

InChI Key

RMQCTWSCTDFANX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1=O)Cl

Origin of Product

United States

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